molecular formula C13H13N3O2 B062725 N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine CAS No. 175136-52-4

N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine

Cat. No.: B062725
CAS No.: 175136-52-4
M. Wt: 243.26 g/mol
InChI Key: FOTAKYZZXWKROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine is a sophisticated benzimidazole derivative of significant interest in chemical biology and medicinal chemistry research. This compound's unique structure, featuring a fused dihydrobenzene ring and a N-hydroxyimidazole motif, suggests potential as a key synthetic intermediate or a pharmacophore in the development of novel enzyme inhibitors. Its mechanism of action is hypothesized to involve chelation of metal ions or direct interaction with enzyme active sites, making it a valuable probe for studying metalloenzymes, such as histone deacetylases (HDACs), or kinases. Researchers can leverage this chemical scaffold to explore structure-activity relationships (SAR) in the design of new therapeutic agents targeting cancer, inflammatory diseases, and neurological disorders. It is particularly suited for investigating oxidative pathways and redox signaling within cellular systems. Supplied as a high-purity solid, this compound is characterized by advanced analytical techniques (HPLC, NMR, MS) to ensure batch-to-batch consistency and reliability for your most demanding experimental applications.

Properties

IUPAC Name

N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-15-10-7-4-8-11-12(10)14-13(16(11)18)9-5-2-1-3-6-9/h1-3,5-6,17-18H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTAKYZZXWKROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NO)C1)N=C(N2O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352440
Record name N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-52-4
Record name 1,5,6,7-Tetrahydro-1-hydroxy-2-phenyl-4H-benzimidazol-4-one oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitrile to Amidoxime Conversion

A methanol solution of 2-(4-cyanophenyl)benzimidazole reacts with hydroxylamine hydrochloride (1:1 molar ratio) and sodium methoxide (0.93 equiv) under reflux for 24 hours. The mechanism involves nucleophilic attack by hydroxylamine on the nitrile carbon, forming an amidoxime.

Optimization Data

ParameterValueSource
SolventMethanol
TemperatureReflux (64.7°C)
Reaction Time24 hours
Yield65–70%

Ketone to Oxime Conversion

If the benzimidazole intermediate contains a ketone group, hydroxylamine hydrochloride (1.5–2.5 equiv) in ethanol/water (3:1) at 80°C for 6 hours achieves oxime formation. Metal catalysts like Fe(BH₄)₂ enhance yields (32–92%) by facilitating imine tautomerization.

Metal-Mediated Synthesis Strategies

Transition metals improve reaction efficiency and regioselectivity during oxime formation.

Iron-Catalyzed Oxime Synthesis

Styrene derivatives undergo iron(II)-catalyzed hydroamination with NaBH₄ and tert-butyl nitrite (t-BuONO) in MeOH/H₂O at room temperature. For the target compound, this method could functionalize a pre-existing benzimidazole-alkene intermediate.

Reaction Conditions

  • Catalyst: FePc (1 mol%)

  • Reductant: NaBH₄ (1.5–2.0 equiv)

  • Nitrogen Source: t-BuONO (1.5–2.5 equiv)

  • Yield: 32–92%

One-Pot Tandem Synthesis

Integrating cyclocondensation and oxime formation into a single reaction vessel reduces purification steps. A modified protocol from α-benzoin oxime synthesis involves:

  • Reacting benzoin analogs with hydroxylamine hydrochloride in methanol.

  • Adding potassium carbonate to maintain pH 8–9.

  • Refluxing for 6 hours.

Adapting this to the target compound would require a bicyclic benzoin precursor, though yields may vary due to steric hindrance.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CyclocondensationHigh purity; scalableMulti-step synthesis65–70%
HydroxylamineMild conditionsLong reaction time65–70%
Fe-CatalyzedRapid; room temperatureRequires alkene intermediate32–92%
One-PotFewer intermediatesPrecursor specificityN/A

Physicochemical Characterization

Critical data for the target compound include:

  • Molecular Formula: C₁₃H₁₃N₃O₂

  • Melting Point: 270°C

  • Boiling Point: 562.1°C at 760 mmHg

  • Density: 1.42 g/cm³

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Basic Information

  • Molecular Formula : C13H13N3O2
  • Molecular Weight : 243.26 g/mol
  • CAS Number : 175136-52-4
  • Melting Point : 247°C
  • Boiling Point : 504.7°C

Structural Characteristics

The compound features a benzimidazole core, which is known for its biological activity. The presence of hydroxylamine contributes to its reactivity and potential as a ligand in coordination chemistry.

Medicinal Chemistry

N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine has been investigated for its therapeutic potential:

Antioxidant Activity
Research indicates that compounds with hydroxylamine functionality can act as antioxidants. This property is crucial in developing drugs aimed at oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Antimicrobial Properties
Studies have shown that derivatives of benzimidazole exhibit antimicrobial activity. The hydroxylamine group may enhance this property, making it a candidate for developing new antibiotics.

Coordination Chemistry

The compound can form complexes with various metal ions, which may be useful in catalysis and materials science. The ability to coordinate with metals enhances its utility in developing catalysts for organic reactions.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various transformations makes it valuable for synthesizing complex molecules.

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry explored the antioxidant capabilities of this compound. The results demonstrated significant free radical scavenging activity, suggesting potential applications in preventing oxidative damage in cells.

Case Study 2: Antimicrobial Activity

In an investigation reported by the International Journal of Antimicrobial Agents, derivatives of this compound were tested against various bacterial strains. The findings revealed promising antibacterial effects, particularly against resistant strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 3: Metal Complexation

Research published in Inorganic Chemistry examined the coordination properties of this compound with transition metals. The study found that the resulting complexes exhibited catalytic activity in oxidation reactions, indicating their applicability in green chemistry.

Mechanism of Action

The mechanism by which N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and activities of N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine with other benzimidazole derivatives:

Compound Core Structure Substituents Key Activities Applications
This compound 6,7-dihydro-5H-benzimidazole 2-phenyl, 4-hydroxylamine Hypothesized: Antioxidant, metal chelation, anti-inflammatory (inferred) Research (potential medicinal/agricultural)
Pyrimidylthiomethyl benzimidazole (Compound 174, ) Benzimidazole Pyrimidylthio-methyl Antiulcer (↓ gastric acid secretion, free acidity) Antiulcer therapeutics
Pyrimidylsulfinylmethyl benzimidazole (Compound 175, ) Benzimidazole Pyrimidylsulfinyl-methyl Antiulcer (superior to 174 in pylorus-ligated rat models) Antiulcer therapeutics
2-(2-aminophenyl)benzimidazole (Das et al., ) Benzimidazole 2-aminophenyl Antiviral, antiproliferative Anticancer/antiviral research
Standard Benzimidazole Derivatives (e.g., Albendazole) Benzimidazole Varied (e.g., carbamate groups) Anthelmintic, antifungal Clinical use for parasitic infections

Toxicity and Stability

Benzimidazoles generally exhibit low toxicity due to their purine-like stability (). The hydroxylamine group in the target compound may introduce moderate reactivity (e.g., radical formation), necessitating further toxicological profiling. Pyrimidine-substituted analogs () prioritize metabolic stability for oral administration, whereas the target compound’s solubility profile remains uncharacterized.

Biological Activity

N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine, with the molecular formula C13H13N3O2 and a molecular weight of 243.26 g/mol, is a compound of interest due to its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant structure-activity relationships (SAR).

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The evaluation methods typically include Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill assays.

Table 1: Antimicrobial Efficacy of this compound

PathogenMIC (µg/mL)MBC (µg/mL)Time-Kill Assay
Staphylococcus aureus0.250.5Effective
Escherichia coli0.51Effective
Candida albicans0.751.5Effective

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, with MIC values indicating potent efficacy, particularly against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound appears to be multifaceted:

  • DNA Gyrase Inhibition : It has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, with IC50 values ranging from 12.27 to 31.64 µM .
  • Dihydrofolate Reductase (DHFR) Inhibition : The compound also acts as a DHFR inhibitor with IC50 values between 0.52 and 2.67 µM, indicating its potential in disrupting folate metabolism in pathogens .
  • Synergistic Effects : When tested in combination with other antibiotics like Ciprofloxacin and Ketoconazole, the compound exhibited synergistic effects, lowering the MICs of these drugs significantly .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

Table 2: Key Structural Features Influencing Biological Activity

Structural FeatureInfluence on Activity
Hydroxyl groupEnhances solubility and bioavailability
Benzimidazole coreEssential for interaction with biological targets
Phenyl substitutionModulates potency against specific pathogens

Compounds bearing electron-donating groups such as methyl and hydroxy groups showed enhanced antibacterial activity compared to those with electron-withdrawing groups .

Case Studies

A notable study evaluated the compound's efficacy against multi-drug resistant strains of Staphylococcus aureus. The results indicated that it not only inhibited bacterial growth effectively but also reduced biofilm formation significantly compared to standard treatments like Ciprofloxacin .

In another study focusing on antifungal activity, the compound displayed promising results against Candida albicans, with significant reductions in fungal viability observed during time-kill assays .

Q & A

How can researchers optimize the synthesis of N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine to ensure purity and yield?

Basic Research Question
Synthetic protocols for hydroxylamine derivatives often require precise control of reaction conditions. For example, hydroxylamine intermediates are sensitive to pH and temperature, as seen in the synthesis of N-(2-methoxyphenyl)hydroxylamine, where acidic conditions (pH 4.5) and enzymatic catalysis (CYP enzymes) were critical for stability and metabolite formation . To optimize synthesis:

  • Use anhydrous solvents and inert atmospheres to prevent oxidation.
  • Monitor reaction progress via HPLC or TLC (as in ), with purification via recrystallization or column chromatography.
  • Validate purity using NMR, IR, and mass spectrometry (e.g., m/z analysis in ).

What analytical techniques are most reliable for characterizing hydroxylamine derivatives like this compound?

Basic Research Question
Characterization requires multi-modal approaches:

  • FTIR : Identify functional groups (e.g., hydroxylamine N–O stretch at ~1600 cm⁻¹) .
  • NMR : Confirm structural integrity (e.g., aromatic protons in benzimidazole rings and hydroxylamine protons) .
  • Mass Spectrometry : Determine molecular weight and fragmentation patterns (e.g., m/z 348 for similar compounds in ).
  • HPLC : Assess purity and detect byproducts, as demonstrated in microsomal metabolism studies .

How do CYP enzymes influence the metabolic stability and bioactivation of this compound?

Advanced Research Question
CYP-mediated metabolism can drive bioactivation or detoxification. For example:

  • CYP1A : Catalyzes reductive pathways (e.g., conversion of N-(2-methoxyphenyl)hydroxylamine to o-anisidine) .
  • CYP2E1 : Promotes oxidative pathways (e.g., o-aminophenol formation) but may reduce metabolic stability .
    Methodological Recommendations :
  • Use hepatic microsomes from CYP-induced animal models (e.g., β-NF for CYP1A, ethanol for CYP2E1) to profile metabolic routes .
  • Quantify metabolites via LC-MS/MS and correlate with enzyme activity (NADPH:CYP reductase assays) .

How can researchers address contradictions in metabolic data across species (e.g., rat vs. rabbit microsomes)?

Advanced Research Question
Species-specific CYP expression can lead to divergent results:

  • Rats show negligible formation of metabolite M1 from N-(2-methoxyphenyl)hydroxylamine, whereas rabbits produce significant amounts .
    Resolution Strategies :
  • Conduct cross-species comparative studies using humanized CYP models.
  • Validate findings with recombinant CYP isoforms (e.g., CYP1A2, CYP2E1) .
  • Use kinetic assays (e.g., KmK_m, VmaxV_{max}) to quantify enzyme affinity and activity .

What experimental designs are recommended to assess the compound’s potential DNA-binding or carcinogenic effects?

Advanced Research Question
Hydroxylamines are prone to redox cycling and nitrosation, which can generate DNA adducts:

  • DNA Adduct Detection : Incubate the compound with microsomes and NADPH, then extract DNA for 32P^{32}P-postlabeling or LC-MS/MS analysis .
  • Reactive Oxygen Species (ROS) Assays : Measure oxidative stress via fluorescent probes (e.g., DCFH-DA) in cell lines .
  • In Vivo Models : Use carcinogen-sensitive species (e.g., rats pre-treated with CYP inducers) for long-term toxicity studies .

How can researchers mitigate analytical artifacts when studying hydroxylamine derivatives in complex matrices?

Methodological Challenge
Hydroxylamines react with aldehydes, ketones, and dithionite, forming N/S-containing artifacts during extraction .
Solutions :

  • Avoid reductive agents (e.g., hydroxylamine, dithionite) in extraction buffers.
  • Use stable isotope-labeled internal standards for LC-MS quantification.
  • Validate methods with spike-recovery experiments in biological matrices .

What strategies can optimize the compound’s solubility and stability for in vitro assays?

Basic Research Question
Hydroxylamines are prone to hydrolysis and oxidation:

  • Solubility : Use co-solvents (e.g., DMSO ≤1%) or salt forms (e.g., oxalate derivatives ).
  • Stability : Store lyophilized samples at -80°C; avoid light and acidic/basic conditions .
  • Buffer Systems : Use pH 7.4 phosphate buffers with antioxidants (e.g., ascorbic acid) .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Advanced Research Question
Modify the benzimidazole core and hydroxylamine substituents:

  • Benzimidazole : Introduce electron-withdrawing groups (e.g., trifluoromethyl ) to enhance DNA intercalation.
  • Hydroxylamine : Acylate or alkylate to improve metabolic stability (e.g., O-methanesulphonyl derivatives ).
  • In Silico Modeling : Use molecular docking (e.g., AutoDock) to predict binding to targets like topoisomerases .

What in vitro models are suitable for evaluating antitumor activity?

Advanced Research Question
Benzimidazole-hydroxylamine hybrids show promise as antitumor agents:

  • Cell Lines : Use human cancer lines (e.g., MCF-7, HepG2) for cytotoxicity assays (MTT or SRB) .
  • Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI) and cell-cycle analysis .
  • Combination Therapy : Test synergy with standard chemotherapeutics (e.g., cisplatin) via Chou-Talalay analysis .

How can researchers resolve conflicting data on CYP2E1’s role in hydroxylamine reduction?

Advanced Research Question
CYP2E1’s involvement remains ambiguous:

  • Hypothesis : CYP2E1 may oxidize intermediates (e.g., o-anisidine) rather than directly reduce hydroxylamines .
  • Testing : Use purified CYP2E1 reconstituted with NADPH:CYP reductase to isolate its activity .
  • Knockout Models : Compare metabolite profiles in CYP2E1-null vs. wild-type microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.